molecular formula C6H10N4O B2719702 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide CAS No. 859154-19-1

2-(2-methyl-1H-imidazol-1-yl)acetohydrazide

Cat. No.: B2719702
CAS No.: 859154-19-1
M. Wt: 154.173
InChI Key: JATIQKICGGXJOH-UHFFFAOYSA-N
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Description

2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound features an imidazole ring substituted with a methyl group and an acetohydrazide moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process typically includes:

    Batch Reactors: Using batch reactors for the cyclization and methylation steps.

    Continuous Flow Reactors: Employing continuous flow reactors for the acetohydrazide formation to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-imidazol-1-yl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of N-substituted imidazole derivatives.

Scientific Research Applications

2-(2-methyl-1H-imidazol-1-yl)acetohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the acetohydrazide moiety can form hydrogen bonds with receptor sites, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

    2-(1H-imidazol-1-yl)acetohydrazide: Lacks the methyl group, resulting in different biological activity.

    2-(2-ethyl-1H-imidazol-1-yl)acetohydrazide: Contains an ethyl group instead of a methyl group, affecting its chemical reactivity and biological properties.

Uniqueness

2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group enhances its lipophilicity, potentially improving its membrane permeability and bioavailability .

Properties

IUPAC Name

2-(2-methylimidazol-1-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-5-8-2-3-10(5)4-6(11)9-7/h2-3H,4,7H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATIQKICGGXJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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